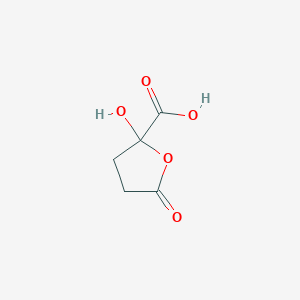
2-Hydroxy-5-oxotetrahydrofuran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-5-oxotetrahydrofuran-2-carboxylic acid is a chemical compound with a unique structure that includes a furan ring, a hydroxyl group, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-oxotetrahydrofuran-2-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of 5-hydroxymethylfurfural (HMF) using metal oxide-supported ruthenium catalysts under aqueous conditions . This method is advantageous as it does not require a base and can achieve high yields of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. The use of metal oxide-supported catalysts, such as magnesium oxide-supported ruthenium, is common due to their efficiency and reusability . These processes are designed to maximize yield and minimize waste, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-5-oxotetrahydrofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce other derivatives.
Reduction: Reduction reactions can convert the compound into different functional groups.
Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include metal oxide-supported catalysts and oxygen.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 2,5-furandicarboxylic acid, a valuable monomer for polymer synthesis .
Aplicaciones Científicas De Investigación
2-Hydroxy-5-oxotetrahydrofuran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing various organic compounds.
Biology: The compound’s derivatives have potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of bioplastics and other sustainable materials.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-5-oxotetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit cell survival pathways, modulate gene expression, and induce oxidative stress and DNA damage . These mechanisms contribute to its potential therapeutic effects, particularly in cancer treatment.
Comparación Con Compuestos Similares
Similar Compounds
2(5H)-Furanone: Shares a similar furan ring structure but lacks the hydroxyl and carboxylic acid groups.
5-Hydroxy-2(5H)-furanone: Similar structure with a hydroxyl group but different functional properties.
2,5-Furandicarboxylic Acid: A related compound used as a monomer for polymer synthesis.
Uniqueness
2-Hydroxy-5-oxotetrahydrofuran-2-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various reactions and form valuable products makes it a versatile compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C5H6O5 |
|---|---|
Peso molecular |
146.10 g/mol |
Nombre IUPAC |
2-hydroxy-5-oxooxolane-2-carboxylic acid |
InChI |
InChI=1S/C5H6O5/c6-3-1-2-5(9,10-3)4(7)8/h9H,1-2H2,(H,7,8) |
Clave InChI |
ARXXJCBVJBXLCK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















